Cas no 2138400-24-3 (4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester)

4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester structure
2138400-24-3 structure
商品名:4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester
CAS番号:2138400-24-3
MF:C12H19NO5
メガワット:257.282963991165
CID:5300461
PubChem ID:165488227

4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester 化学的及び物理的性質

名前と識別子

    • 4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester
    • 2138400-24-3
    • EN300-765948
    • methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
    • インチ: 1S/C12H19NO5/c1-16-12(15)11(14)13-3-5-18-8-10(13)6-9-2-4-17-7-9/h9-10H,2-8H2,1H3
    • InChIKey: SDVCZPMCYCKGJT-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1)CC1COCCN1C(C(=O)OC)=O

計算された属性

  • せいみつぶんしりょう: 257.12632271g/mol
  • どういたいしつりょう: 257.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.206±0.06 g/cm3(Predicted)
  • ふってん: 374.6±52.0 °C(Predicted)
  • 酸性度係数(pKa): -1.82±0.40(Predicted)

4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-765948-5.0g
methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
2138400-24-3 95%
5.0g
$3894.0 2024-05-22
Enamine
EN300-765948-1.0g
methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
2138400-24-3 95%
1.0g
$1343.0 2024-05-22
Enamine
EN300-765948-0.05g
methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
2138400-24-3 95%
0.05g
$1129.0 2024-05-22
Enamine
EN300-765948-0.1g
methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
2138400-24-3 95%
0.1g
$1183.0 2024-05-22
Enamine
EN300-765948-2.5g
methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
2138400-24-3 95%
2.5g
$2631.0 2024-05-22
Enamine
EN300-765948-0.5g
methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
2138400-24-3 95%
0.5g
$1289.0 2024-05-22
Enamine
EN300-765948-0.25g
methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
2138400-24-3 95%
0.25g
$1235.0 2024-05-22
Enamine
EN300-765948-10.0g
methyl 2-oxo-2-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}acetate
2138400-24-3 95%
10.0g
$5774.0 2024-05-22

4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester 関連文献

4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl esterに関する追加情報

4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester and its Applications in Modern Chemical Biology

Compound with the CAS number 2138400-24-3, specifically named as 4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester, represents a fascinating molecule in the realm of chemical biology. This compound has garnered significant attention due to its unique structural features and potential biological activities. The presence of a morpholine ring and a tetrahydrofuran moiety in its structure suggests a high degree of complexity and functionality, making it a valuable candidate for further research and development.

The morpholine ring is a well-known pharmacophore in medicinal chemistry, often found in drugs that exhibit a wide range of biological activities. Its ability to act as a hydrogen bond acceptor and donor makes it particularly useful in drug design. In contrast, the tetrahydrofuran (THF) group introduces additional conformational flexibility to the molecule, which can be exploited to enhance binding affinity and selectivity. The α-ketoester functionality at the third position further adds to the molecular complexity, providing multiple sites for chemical modification and functionalization.

Recent studies have highlighted the importance of such multifunctional molecules in drug discovery. The combination of the morpholine and THF groups in 4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester has led to its investigation as a potential lead compound for various therapeutic applications. For instance, researchers have explored its potential as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

In particular, the α-ketoester moiety has been shown to exhibit inhibitory activity against various hydrolases. This functionality is particularly interesting because hydrolases play crucial roles in many biological processes, including signal transduction and protein degradation. By targeting these enzymes, 4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester could potentially modulate these processes and provide therapeutic benefits.

The tetrahydrofuran group also contributes to the molecule's overall bioactivity by influencing its solubility and permeability across biological membranes. This is particularly important for drug candidates that need to reach their target sites within the body efficiently. The morpholine ring further enhances these properties by providing additional interactions with biological targets.

One of the most promising areas of research involving 4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester is its potential application in oncology. Preclinical studies have suggested that this compound may exhibit anti-proliferative effects by interfering with key signaling pathways involved in cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of enzymes such as kinases, which are often overexpressed in cancer cells.

The structural features of this compound make it an excellent candidate for further derivatization to enhance its potency and selectivity. Researchers have employed various synthetic strategies to modify different parts of the molecule while maintaining its core pharmacophoric features. These efforts have led to the discovery of several analogs with improved biological activity and reduced toxicity.

In addition to its potential therapeutic applications, 4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester has also been explored for its role in chemical biology research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and interactions. By using this compound as a probe, researchers can gain insights into how different enzymes function within cellular environments.

The development of new synthetic methods for this compound has also been a focus of recent research. Advanced techniques such as flow chemistry and catalytic asymmetric synthesis have enabled more efficient and scalable production processes. These advancements are crucial for ensuring that sufficient quantities of the compound are available for both preclinical studies and potential clinical trials.

The future prospects for 4-Morpholineacetic acid, α-oxo-3-[(tetrahydro-3-furanyl)methyl]-, methyl ester are promising, with ongoing research aimed at elucidating its full biological profile and exploring new therapeutic applications. As our understanding of complex biological systems continues to grow, compounds like this one will play an increasingly important role in drug discovery and development.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.